Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate
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Overview
Description
Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, an ethoxy group, and a phosphoryl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with propan-2-ol under acidic conditions.
Introduction of the Phosphoryl Group: The next step involves the reaction of the benzoate ester with a phosphorylating agent such as phosphorus oxychloride in the presence of a base.
Addition of the Ethoxy Group: The phosphorylated intermediate is then reacted with ethanol to introduce the ethoxy group.
Amination: Finally, the compound is treated with 2-methylbutylamine to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization or chromatography for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and ethoxy groups.
Reduction: Reduction reactions may target the phosphoryl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzoates and phosphates.
Scientific Research Applications
Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate has diverse applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of biochemical pathways related to inflammation and pain.
Comparison with Similar Compounds
- Propan-2-yl 2-(phosphoryloxy)benzoate
- Ethyl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate
Uniqueness:
- Structural Complexity: The presence of both ethoxy and amino groups in the phosphoryl moiety.
- Functional Diversity: The compound’s ability to participate in various chemical reactions and its potential therapeutic applications.
Properties
CAS No. |
103982-02-1 |
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Molecular Formula |
C17H28NO5P |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
propan-2-yl 2-[ethoxy-(2-methylbutylamino)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C17H28NO5P/c1-6-14(5)12-18-24(20,21-7-2)23-16-11-9-8-10-15(16)17(19)22-13(3)4/h8-11,13-14H,6-7,12H2,1-5H3,(H,18,20) |
InChI Key |
HOIGZOXRVCFPEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNP(=O)(OCC)OC1=CC=CC=C1C(=O)OC(C)C |
Origin of Product |
United States |
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